molecular formula C17H39NO B1599844 Tetrabutylammoniummethoxide CAS No. 34851-41-7

Tetrabutylammoniummethoxide

Cat. No.: B1599844
CAS No.: 34851-41-7
M. Wt: 273.5 g/mol
InChI Key: HPVRLMGCBINLBH-UHFFFAOYSA-N
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Description

Tetrabutylammoniummethoxide is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N(OCH3). It is commonly used as a strong base and nucleophile in organic synthesis. This compound is typically available as a solution in methanol and is known for its high reactivity and solubility in polar solvents such as methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammoniummethoxide can be synthesized through the reaction of tetrabutylammonium iodide with methanol in the presence of silver oxide. The process involves mixing 40 grams of tetrabutylammonium iodide in 90 milliliters of dry methanol, followed by the addition of 20 grams of finely powdered silver oxide. The mixture is shaken vigorously for an hour, and the supernatant liquid is tested for iodides. If iodides are present, additional silver oxide is added, and the mixture is shaken until no iodides remain. The mixture is then filtered, and the filtrate is washed with toluene to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is produced by blending potassium hydroxide and methanol, followed by the addition of tetrabutylammonium bromide. The mixture is heated and refluxed, then cooled and crystallized to obtain the final product. This method improves the yield and meets market demands .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammoniummethoxide undergoes various types of chemical reactions, including:

    Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.

    Deprotonation Reactions: It is used to deprotonate weak acids, forming corresponding anions.

    Elimination Reactions: It can facilitate elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, esters, and weak acids. Reactions are typically carried out in polar solvents such as methanol or ethanol, under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound include substituted organic compounds, deprotonated anions, and alkenes, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Organic Synthesis

1.1 Deprotonation Reactions
TBAM is recognized for its ability to act as a strong base, facilitating selective deprotonation in organic synthesis. This property allows for the efficient formation of various intermediates in reactions such as:

  • Aldol Condensations : TBAM promotes the condensation of aldehydes and ketones, leading to β-hydroxy carbonyl compounds.
  • Claisen Condensations : It enables the formation of β-keto esters from esters and carbonyl compounds.
  • Michael Additions : TBAM serves as a nucleophile in Michael addition reactions, enhancing the reactivity of α,β-unsaturated carbonyl compounds.

1.2 Methylation Agent
The methoxide anion (CH3O\text{CH}_3\text{O}^-) in TBAM can act as a methylating agent, introducing methyl groups into various substrates. This is particularly useful for:

  • Methylating phenols and alcohols.
  • Modifying carboxylic acids to yield esters.

Polymer Chemistry

2.1 Polymerization Initiator
TBAM can initiate ring-opening polymerization (ROP) of cyclic monomers due to the nucleophilic nature of the methoxide anion. This capability is essential for synthesizing polymers with controlled architectures, such as:

  • Polyethers
  • Polyesters

2.2 Polymer Modification
TBAM also acts as a catalyst in polymer modification reactions, including dehydrochlorination processes that enhance the properties of certain polymers .

Environmental Applications

3.1 Ozone-Bromide Reactions
Recent studies have demonstrated TBAM's role in enhancing the oxidation of bromide by ozone in aqueous solutions. This reaction is significant in atmospheric chemistry, particularly concerning marine boundary layers. TBAM increases the interfacial concentration of bromide and its ozonide intermediates, leading to enhanced reaction rates .

Case Studies and Research Findings

Study Application Findings
Impact on Bromide Oxidation by OzoneEnvironmental ChemistryTBAM significantly enhances ozone uptake and bromide oxidation rates at low concentrations .
Synthesis of Organic CarbonatesOrganic SynthesisA mild procedure using TBAM resulted in high yields of organic carbonates from alkyl halides .
NMR Monitoring of ReactionsAnalytical ChemistryUtilized TBAM to track reaction progress via 31^{31}P NMR spectroscopy .

Mechanism of Action

Tetrabutylammoniummethoxide exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids, forming corresponding anions, and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved include the formation of stable anions and the replacement of leaving groups in organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammoniummethoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and substitution reactions. Its solubility in polar solvents and availability as a solution in methanol further enhance its utility in various chemical processes .

Biological Activity

Tetrabutylammoniummethoxide (TBAM) is a quaternary ammonium compound with the formula (C4H9)4N+O(C_4H_9)_4N^+O^-. It is primarily used as a strong base in organic synthesis and has garnered interest due to its unique properties and potential biological activities. This article explores the biological activity of TBAM, including its interactions with various biological systems, its role in chemical reactions relevant to biological processes, and relevant case studies.

TBAM is a soluble compound in organic solvents, which enhances its utility in organic reactions. It acts as a strong base and is often employed under phase-transfer conditions. Its structure allows it to interact with various ions and molecules, making it a versatile reagent in synthetic chemistry.

1. Interactions with Biological Molecules

TBAM has been shown to influence the behavior of several biological molecules, particularly through its interactions with anionic species. For example, studies have demonstrated that TBAM can enhance the reactivity of ozone with bromide ions in aqueous solutions, which is significant for atmospheric chemistry and possibly for marine biology . The positively charged ammonium group attracts bromide ions to the interface, increasing the concentration of reactive intermediates.

2. Impact on Enzyme Activity

Research indicates that TBAM can affect enzyme activity by modifying the local environment around active sites. In particular, it has been observed to alter the kinetics of reactions involving halide ions, which are crucial in enzymatic processes such as those catalyzed by haloperoxidases . The presence of TBAM may stabilize certain enzyme-substrate complexes or facilitate substrate access to active sites.

3. Phase-Transfer Catalysis

In biological systems, TBAM's role as a phase-transfer catalyst can be crucial for enhancing the bioavailability of hydrophobic compounds. By facilitating the transfer of these compounds into aqueous environments, TBAM can enhance their interaction with biological membranes and cellular components.

Case Study 1: Ozone-Bromide Reaction Enhancement

A study assessed the effect of TBAM on the oxidation of bromide by ozone. The findings indicated that TBAM significantly increased the surface reaction rate at low ozone concentrations . This enhancement suggests potential implications for understanding bromine chemistry in oceanic environments, where such reactions could influence halogen cycling and atmospheric processes.

Case Study 2: Enzyme Kinetics Modulation

Another investigation focused on how TBAM affects enzyme kinetics in haloperoxidase-catalyzed reactions. The study revealed that TBAM could modulate reaction rates by influencing substrate binding affinity and transition state stabilization . This insight is valuable for designing enzyme inhibitors or activators based on ammonium derivatives.

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Interaction with Bromide IonsEnhances reaction rates between bromide and ozone at aqueous interfaces
Modulation of Enzyme ActivityAlters kinetics of haloperoxidase reactions
Phase-Transfer CatalysisImproves bioavailability of hydrophobic compounds

Properties

IUPAC Name

methanolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRLMGCBINLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463103
Record name Tetrabutylammonium methoxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34851-41-7
Record name Tetrabutylammonium methoxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium methoxide solution, 20% in methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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